molecular formula C17H16N8 B6474950 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640822-09-7

3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6474950
CAS No.: 2640822-09-7
M. Wt: 332.4 g/mol
InChI Key: RESXBIIDVODTQM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine. The pyrimidine ring could be formed through a condensation reaction of a 1,3-dicarbonyl compound with guanidine. The piperazine ring could be formed through a reaction of a dicarbonyl compound with ethylenediamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazole and pyrimidine rings are aromatic and planar, while the piperazine ring is non-aromatic and can adopt several different conformations. The nitrile group is linear and polar .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. The pyrazole and pyrimidine rings could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitrile group could increase its polarity and make it more soluble in polar solvents. The presence of several nitrogen atoms could also make it a good chelating agent .

Mechanism of Action

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

Properties

IUPAC Name

3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c18-12-14-15(3-1-4-19-14)23-7-9-24(10-8-23)16-11-17(21-13-20-16)25-6-2-5-22-25/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESXBIIDVODTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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